
1(10)-Aristolen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(10)-Aristolen-2-one is a naturally occurring sesquiterpene lactone, known for its unique structure and potential biological activities. This compound is found in various plants and has garnered interest due to its diverse applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1(10)-Aristolen-2-one can be synthesized through several methods, including the cyclization of appropriate precursors under acidic or basic conditions. One common synthetic route involves the use of cyclization reactions of sesquiterpene precursors, often catalyzed by Lewis acids or bases.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, followed by purification processes such as chromatography. Advances in biotechnological methods, including microbial fermentation, are also being explored to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1(10)-Aristolen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the lactone ring into a more saturated form.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated lactones.
Wissenschaftliche Forschungsanwendungen
1(10)-Aristolen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research explores its role in developing new therapeutic agents, particularly for its cytotoxic effects against cancer cells.
Industry: It is used in the fragrance industry due to its aromatic properties and in the development of natural pesticides.
Wirkmechanismus
The mechanism of action of 1(10)-Aristolen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, apoptosis, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1(10)-Aristolen-2-one can be compared with other sesquiterpene lactones such as artemisinin and parthenolide:
Artemisinin: Known for its antimalarial properties, artemisinin has a different lactone structure but shares some biological activities.
Parthenolide: This compound is studied for its anti-inflammatory and anticancer effects, similar to this compound.
Eigenschaften
IUPAC Name |
(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-9-7-11(16)8-10-5-6-12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3/t9-,12-,13+,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIBAYUTHVYXER-JWFUOXDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C2C1(C3C(C3(C)C)CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C2[C@]1([C@H]3[C@H](C3(C)C)CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the main natural sources of 1(10)-Aristolen-2-one?
A1: this compound has been identified as a major component in the essential oil of several plant species. This includes Elionurus muticus (Spreng.) Kurth [, ], a grass species from Zimbabwe, and Nardostachys chinensis Batalin [], a flowering plant in the Valerianaceae family.
Q2: Does this compound exhibit any biological activity?
A2: Research suggests that this compound possesses antifungal properties. Studies have shown its activity against Candida albicans, C. krusei, and Cryptococcus neoformans []. Additionally, it's worth noting that 9α-hydroxy-1(10)-aristolen-2-one (Debilon), a structurally similar compound also found in Nardostachys chinensis, exhibits cytotoxic activity [].
Q3: Can this compound be synthesized?
A3: Yes, this compound can be synthesized from 1(10)-aristolene. This synthetic route has been used to confirm the structures of both this compound and 9-hydroxy-1(10)-aristolen-2-one (Debilon) [].
Q4: Are there any potential applications for this compound based on its known properties?
A4: The antifungal activity of this compound suggests its potential use in treating mycotic diseases []. Further research is needed to explore this application and assess its efficacy and safety in clinical settings.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Procaine hydrochloride, [3,5-3H]](/img/structure/B593558.png)
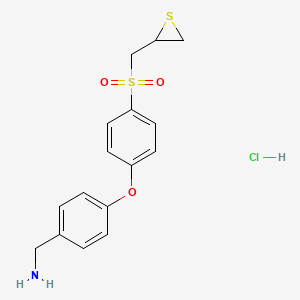



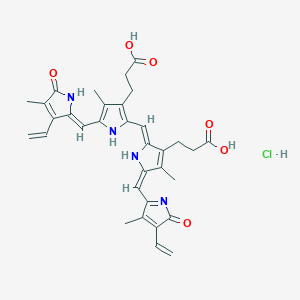
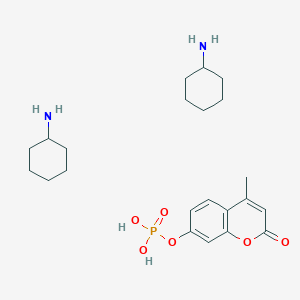
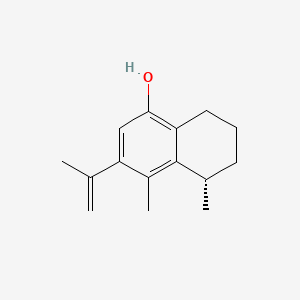
![Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate](/img/structure/B593573.png)
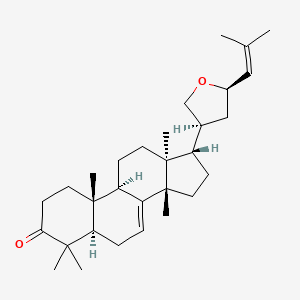

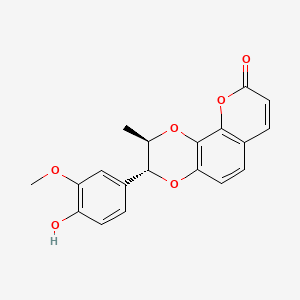
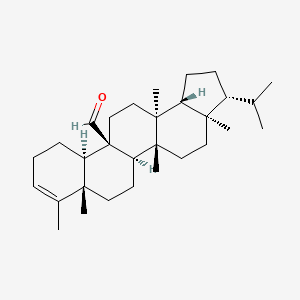
![(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate](/img/structure/B593581.png)
